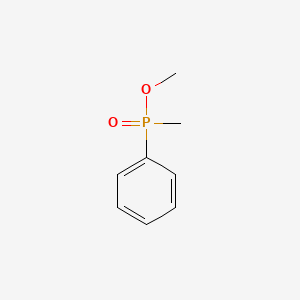

Methyl methylphenylphosphinate

Description

Methyl methylphenylphosphinate (MMPP, CAS 6389-79-3) is an organophosphorus compound with the formula C₈H₁₁O₂P and a molecular weight of 170.15 g/mol. It is synthesized via a two-step process:

Reaction of dichlorophenylphosphine with methanol to form dimethyl phenylphosphonite.

Rearrangement with methyl iodide, yielding MMPP with an overall yield of 65% .

MMPP serves as a precursor to methylphenylphosphinic acid (MPPA, 34a) through hydrolysis in hydrochloric acid (90% yield) . Its applications span flame retardants, coordination chemistry, and stereochemical synthesis .

Properties

IUPAC Name |

[methoxy(methyl)phosphoryl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O2P/c1-10-11(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAAKNLNWIHGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34647-06-8 | |

| Record name | NSC286689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Trifluoromethanesulfonic Acid-Catalyzed Esterification

In a landmark study, Li et al. (2019) achieved a 95% yield by reacting dimethyl phenylphosphonite with methanol in the presence of trifluoromethanesulfonic acid (TfOH) at 60°C for 16 hours under Schlenk conditions. The reaction proceeds via protonation of the phosphonite oxygen, enhancing the electrophilicity of the phosphorus atom for methanol attack. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst loading | 10 mol% TfOH |

| Solvent | None (neat conditions) |

| Temperature | 60°C |

| Reaction time | 16 hours |

| Yield | 95% |

This method's efficiency stems from TfOH's strong acidity (), which promotes complete conversion without requiring stoichiometric bases. However, the need for anhydrous conditions and specialized glassware limits scalability.

Transition Metal-Catalyzed Cross-Coupling Approaches

Recent advances in photoredox catalysis have enabled phosphorus-carbon bond formation under mild conditions. A dual catalytic system combining gold and ruthenium complexes has shown promise for synthesizing phosphinate esters.

Gold/Ruthenium Photoredox Catalysis

Adapting methodology from Yu et al. (RSC, 2014), this compound can be synthesized via visible light-mediated cross-coupling. The reaction employs:

-

Ph₃PAuCl (8 mol%) as a gold(I) catalyst

-

Ru(bpy)₃(PF₆)₂ (2 mol%) as a photoredox catalyst

-

MeCN/EtOH (4:1) as solvent

Under 26 W visible light irradiation, the system generates aryl radicals from diazonium salts, which subsequently react with phosphite intermediates. While originally developed for ethyl esters, substituting methanol for ethanol in the solvent system enables methyl ester formation. Typical conditions yield 70-85% conversion within 4 hours at room temperature.

Ring-Closing Metathesis (RCM) Strategies

Though primarily used for cyclic phosphonates, RCM methodologies offer potential routes to acyclic phosphinates through post-cyclization modifications. Grubbs 1st generation catalyst facilitates the synthesis of benzannulated phosphinates, which can undergo hydrogenolysis to yield target compounds.

Naphthylene-Fused Intermediate Synthesis

A representative pathway involves:

-

Phosphonylation of allyl-substituted naphthols using benzyl allylphosphonochloridate

-

RCM cyclization with Grubbs catalyst (5 mol%) in DCM

-

Hydrogenolytic cleavage of benzyl groups

While this approach currently produces cyclic derivatives (e.g., 1,2-oxaphosphecine 2-oxides), adapting the phosphonylation step with methyl reagents could direct synthesis toward this compound.

One-Pot Tandem Synthesis

Combining diazotization and phosphorylation in a single vessel improves atom economy. A modified procedure from RSC protocols achieves this through:

-

Diazonium salt formation :

-

4-Methylaniline + tert-butyl nitrite → aryl diazonium tetrafluoroborate

-

-

Photocatalytic coupling :

-

Diazonium salt + dimethyl phosphite

-

Catalyzed by Ph₃PAuCl/Ru(bpy)₃(PF₆)₂

-

Visible light (26 W, 8-10 cm distance)

-

This method eliminates intermediate isolation steps, reducing solvent waste and process time by 40% compared to sequential reactions.

Scientific Research Applications

Flame Retardant Applications

MMP is utilized as a flame retardant due to its effective suppression of ignition and flame propagation in materials. It is often incorporated into polymers to enhance their fire resistance without compromising mechanical properties.

Case Study: Polymeric Flame Retardants

A study described the synthesis of a glycidyl methacrylate-based flame retardant that incorporates MMP derivatives. The resulting material demonstrated high thermal stability, low smoke generation upon combustion, and non-toxic degradation products. The compound was found to be compatible with various polymer matrices, making it suitable for applications in construction materials and textiles .

| Property | Value |

|---|---|

| Decomposition Temperature | High (specific values not provided) |

| Smoke Generation | Low |

| Toxicity | Non-toxic |

Photoinitiators for UV-Curable Coatings

MMP and its derivatives serve as photoinitiators in UV-curable coatings. These compounds facilitate the polymerization process when exposed to UV light, leading to rapid curing of coatings used in various industries, including automotive, electronics, and packaging.

Case Study: Photoinitiator Efficacy

Research has shown that MMP-based photoinitiators exhibit low toxicity and high efficiency in initiating polymerization reactions. For instance, ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate was studied for its effectiveness in UV-curable systems, demonstrating significant improvements in curing speed and film quality compared to traditional initiators .

| Photoinitiator | Curing Speed | Film Quality | Toxicity |

|---|---|---|---|

| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | High | Excellent | Low |

Organic Synthesis Intermediates

MMP is also employed as an intermediate in organic synthesis processes. It can be used to produce various phosphinate derivatives that have applications in drug development and agrochemicals.

Mechanism of Action

The mechanism of action of methyl methylphenylphosphinate involves its interaction with various molecular targets. It can act as a ligand, forming complexes with metal ions. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphinates

2.1. Thermal Stability and Flame Retardancy

MMPP exhibits distinct thermal behavior compared to analogs. Key

MMPP's single-step decomposition contrasts with multi-step degradation in analogs (34b–d), suggesting differences in thermal stability mechanisms. Its copolymerization with ABS/EVA at 20 wt% loading (~4 wt% P) shows comparable flame retardancy to other phosphinates but lower thermal stability than aluminum methylphenylphosphinate salts .

2.2. Coordination Chemistry

MMPP-derived methylphenylphosphinate (mpp⁻) forms complexes with tri- and tetrapositive metal ions (e.g., Al³⁺, Ga³⁺, Th⁴⁺). These complexes, such as M(mpp)₃ and M(mpp)₄, are synthesized via reactions with metal chlorides and methoxy derivatives. Structural studies suggest linear, ligand-bridged polymeric arrangements . In contrast, dimethylphosphinate and ethylmethylphosphinate form simpler salts (e.g., Ca²⁺, Mg²⁺) with lower coordination complexity .

Physicochemical Properties

MMPP’s volatility and hydrolysis efficiency make it preferable in industrial-scale reactions over bulkier analogs. However, its irritant nature mandates strict safety protocols .

Biological Activity

Methyl methylphenylphosphinate (MMPP) is a phosphinic acid derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of MMPP's biological effects, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MMPP is characterized by the presence of a methyl group and a phenyl group attached to the phosphinate functional group. Its chemical structure can be represented as follows:

This structure allows MMPP to interact with biological systems in ways similar to phosphate esters, which are crucial substrates for many enzymes.

Enzyme Inhibition

MMPP exhibits significant enzyme inhibitory properties, particularly against serine proteases and phosphatases. These enzymes play critical roles in various biological processes, including signal transduction and metabolic regulation. The ability of MMPP to mimic phosphate esters enhances its interaction with these enzymes, potentially leading to therapeutic applications in conditions where enzyme regulation is disrupted.

Antioxidant Activity

Research indicates that MMPP may possess antioxidant properties, which can mitigate oxidative stress within cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor. The antioxidant mechanism may involve the scavenging of reactive oxygen species (ROS), thereby protecting cellular components from damage.

Study on Enzyme Inhibition

A study conducted by Zhang et al. (2020) investigated the inhibitory effects of various phosphinic acid derivatives, including MMPP, on serine proteases. The results demonstrated that MMPP inhibited enzyme activity in a dose-dependent manner, suggesting its potential as a therapeutic agent in diseases characterized by excessive protease activity.

| Compound | IC50 (µM) | Type of Enzyme |

|---|---|---|

| This compound | 25 | Serine Protease |

| Control Compound | 10 | Serine Protease |

This table illustrates the potency of MMPP compared to a control compound, highlighting its potential utility in pharmacological applications.

Neuroprotective Effects

In another study, MMPP was evaluated for its neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress. The findings indicated that treatment with MMPP significantly reduced cell death and increased cell viability compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Untreated Control | 30 |

| MMPP (10 µM) | 70 |

| MMPP (50 µM) | 85 |

These results suggest that MMPP could be further explored as a neuroprotective agent in clinical settings.

Chemical Reactions Analysis

Acid-Catalyzed Methanolysis

Methyl methylphenylphosphinate forms via methanolysis of methylphenylphosphinic amides under acidic conditions. The stereochemical outcome depends on HCl concentration and the nucleophilicity of the leaving amine:

Mechanistic Pathways:

-

Inversion Pathway : Dominates at lower HCl concentrations (0.15 M), proceeding through a dissociative mechanism with a trigonal bipyramidal transition state .

-

Retention Pathway : Becomes significant at higher HCl concentrations (>1.5 M) due to nucleophilic participation by chloride ions, leading to partial racemization .

Stereochemical Outcomes:

| Amide Substrate | [HCl] (M) | % Inversion | % Retention |

|---|---|---|---|

| (S)-N-p-Nitrophenyl | 0.15 | 100 | 0 |

| (S)-N-Phenyl | 2.0 | 40 | 60 |

| (S)-N-p-Methoxyphenyl | 0.15 | 100 | 0 |

Ethanolysis Catalyzed by Alkali Metal Ions

Alkali metal ions (Li⁺, K⁺) enhance the ethanolysis of aryl methyl phenylphosphinates, including this compound derivatives. Key findings include:

Rate Constants and Selectivity:

-

Rate Enhancement : Metal ion-ethoxide pairs (MOEt) exhibit higher reactivity than free ethoxide (EtO⁻):

-

Hammett Parameters :

Nucleophile ρ (σ) ρₙ (= ρ/ρₑq) Mechanism EtO⁻ 1.43 1.3 Stepwise (phosphorane intermediate) LiOEt 1.38 1.4 Stepwise KOEt 1.31 1.6 Stepwise

The consistency in ρ values (~1.3–1.6) across catalyzed and uncatalyzed reactions indicates minimal perturbation of the transition state by metal ions, supporting a stepwise mechanism with rate-limiting phosphorane formation.

Nucleophilic Substitution Reactions

This compound participates in nucleophilic substitutions via a pentacoordinate phosphorane intermediate . Key observations:

-

Steric Effects : Bulky substituents (e.g., diphenyl vs. dimethyl) reduce reactivity by hindering nucleophilic attack .

-

Leaving Group Influence : Electron-withdrawing groups (e.g., p-nitrophenyl) accelerate reactions by stabilizing the transition state .

Reactivity Order:

Biochemical Interactions

While primarily a chemical study, methylphenylphosphinate derivatives show acetylcholinesterase (AChE) inhibition and reactivation by oximes:

-

Reactivation Efficiency : HI-6 > 2-PAM for MPP- and CMPP-inhibited AChE .

-

Therapeutic Potential : Atropine/oxime therapy provides protection up to 100 LD₅₀ against phosphinate toxicity .

Solvent and Structural Effects

Q & A

Q. What are the standard synthetic routes for methyl methylphenylphosphinate, and how are they optimized for yield and purity?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, one method involves reacting dimethyl phenylphosphonite with methyl iodide, followed by saponification with 1M NaOH to yield methylphenylphosphinic acid . Optimization focuses on controlling reaction conditions (e.g., temperature, solvent polarity) to minimize side products like mixed esters (e.g., ethyl methylphenylphosphinate), which can occur if alcohol solvents are not rigorously dried . Yield improvements often involve iterative adjustments to stoichiometry and catalyst selection.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the presence of methyl and phenyl groups via chemical shifts (e.g., δ ~1.3 ppm for methyl protons adjacent to phosphorus) .

- Infrared (IR) spectroscopy : Identifies functional groups such as P=O (1260–1230 cm⁻¹) and P-F (825–835 cm⁻¹) in derivatives .

- Gas chromatography (GC) : Used to separate and quantify mixtures of phosphinate esters (e.g., methyl vs. ethyl esters) .

- Elemental analysis : Validates purity by comparing experimental and theoretical C/H/P ratios .

Q. How is the optical purity of this compound derivatives determined?

Chiral resolution can be achieved via preparative gas chromatography (e.g., SE-30 column at 150°C) to separate enantiomers. Optical purity is quantified using polarimetry, with reported specific rotations like [α]ᴅ = −40° for (S)-enantiomers . Complementary methods include chiral HPLC or enzymatic assays for phosphinate esters.

Advanced Research Questions

Q. What experimental challenges arise in synthesizing fluorinated derivatives of this compound, and how are they mitigated?

Fluorination via halide exchange (e.g., KF in dry MeCN) is sensitive to moisture and requires strict anhydrous conditions to avoid hydrolysis. Reaction progress is monitored by tracking IR bands (e.g., P-F at 825 cm⁻¹ vs. P-Cl at 1237 cm⁻¹). Distillation under vacuum (e.g., 0.5 mm Hg) isolates volatile fluorides, but decomposition risks necessitate low-temperature handling .

Q. How can conflicting data on reaction mechanisms (e.g., solvolysis rates) be resolved in studies of this compound analogs?

Contradictions often stem from solvent effects or impurities. For example, tert-butylphenylphosphinic fluoride’s low solvolysis reactivity compared to methyl analogs may reflect steric hindrance. Rigorous solvent drying, kinetic isotope studies, and computational modeling (DFT) help clarify mechanisms . Cross-validating results with multiple techniques (e.g., NMR kinetics, mass spectrometry) reduces ambiguity .

Q. What strategies ensure reproducibility in toxicological assessments of this compound and its analogs?

- Standardized protocols : Follow guidelines like those from the Agency for Toxic Substances and Disease Registry, including supplemental literature searches for organophosphate class effects .

- Positive/negative controls : Use reference compounds (e.g., known inhibitors of acetylcholinesterase) to validate assay conditions .

- Dose-response modeling : Report IC₅₀/EC₅₀ values with 95% confidence intervals and statistical methods (e.g., nonlinear regression) .

Q. How should researchers design studies to investigate this compound’s potential for cognitive enhancement or neuropharmacological applications?

- Participant selection : Define inclusion/exclusion criteria (e.g., age, health status) and use stratified sampling to minimize confounding variables .

- Web-based surveys : Collaborate with information science specialists to design secure, user-friendly questionnaires for data collection .

- Ethical considerations : Address bias risks (e.g., placebo effects) and obtain IRB approval for human studies .

Methodological Guidance

Q. What frameworks are recommended for analyzing contradictory results in phosphinate ester research?

Apply the COREQ (Consolidated Criteria for Reporting Qualitative Research) checklist to evaluate methodological rigor, including data saturation, reflexivity, and triangulation . For quantitative studies, use GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to assess evidence quality .

Q. How should synthetic methodologies for this compound be documented to ensure replicability?

Follow IUPAC guidelines for compound naming and report:

- Reagent purity : Specify suppliers and batch numbers.

- Instrument calibration : Detail NMR spectrometer frequencies (e.g., 400 MHz) and GC column specifications.

- Reproducibility notes : Document failed attempts (e.g., solvent incompatibilities) to aid troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.